molecular formula C17H12BrN3O3 B2423160 (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 380561-26-2

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B2423160
CAS No.: 380561-26-2
M. Wt: 386.205
InChI Key: NNYOUMPNNFJEQD-UHFFFAOYSA-N
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Description

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-nitroaniline and 4-methylbenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-4-nitroaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the desired product. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can yield nitro-oxides.

    Reduction: Reduction typically produces amino derivatives.

    Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
  • (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-ethylphenyl)prop-2-enamide

Uniqueness

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine and nitro substituents, along with the cyano and enamide functionalities, make it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYOUMPNNFJEQD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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